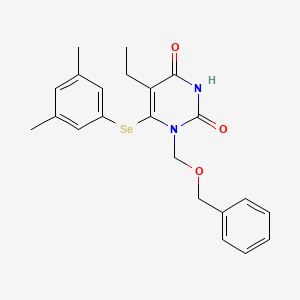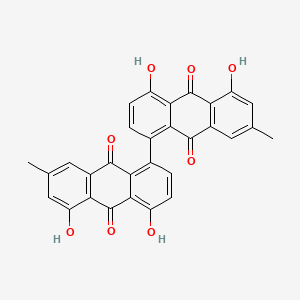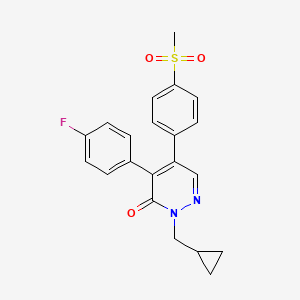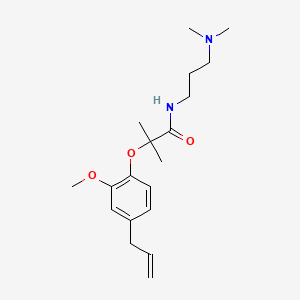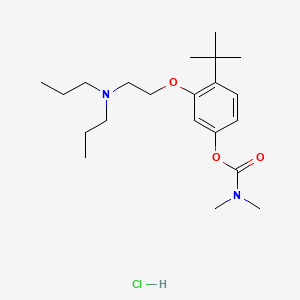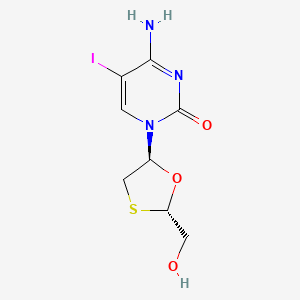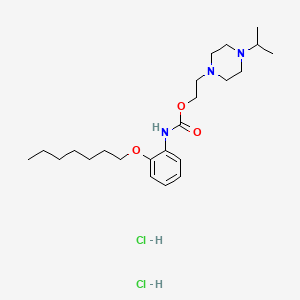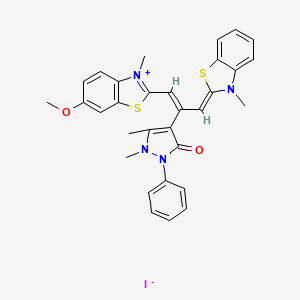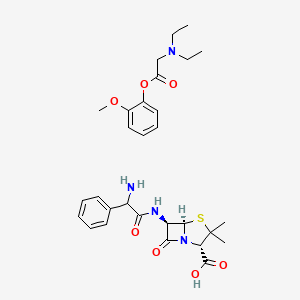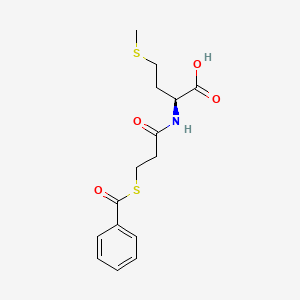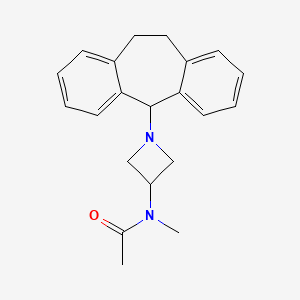
Hexanal butane-2,3-diol acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanal butane-2,3-diol acetal, also known as 4,5-dimethyl-2-pentyl-1,3-dioxolane, is an organic compound belonging to the class of 1,3-dioxolanes. It is a clear, colorless liquid with a sweet, fatty, green aroma. This compound is primarily used as a flavoring agent in the food industry .
Vorbereitungsmethoden
Hexanal butane-2,3-diol acetal is synthesized through the reaction of hexanal with butane-2,3-diol. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of butane-2,3-diol to form the acetal. This process is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .
In industrial production, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, has also been explored to improve the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Hexanal butane-2,3-diol acetal undergoes various chemical reactions, including:
Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetal can be reduced to form the corresponding alcohol.
Substitution: The acetal can undergo nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetal can yield hexanoic acid, while reduction can yield hexanol .
Wissenschaftliche Forschungsanwendungen
Hexanal butane-2,3-diol acetal has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of acetal formation and reactivity.
Biology: The compound is used in studies of flavor perception and olfaction.
Medicine: this compound is used in the development of flavor-enhanced pharmaceuticals.
Industry: The compound is used as a flavoring agent in the food and beverage industry.
Wirkmechanismus
The mechanism of action of hexanal butane-2,3-diol acetal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic aroma . The molecular targets of this compound are the olfactory receptors, which are G-protein-coupled receptors located on the surface of olfactory sensory neurons .
Vergleich Mit ähnlichen Verbindungen
Hexanal butane-2,3-diol acetal is similar to other acetals, such as cyclohexanone diethyl ketal and heptanal glyceryl acetal. it is unique in its specific aroma profile and its use as a flavoring agent .
Eigenschaften
CAS-Nummer |
155639-75-1 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4,5-dimethyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10-11-8(2)9(3)12-10/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
CMOJDAJROWMHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1OC(C(O1)C)C |
Dichte |
0.845-0.851 |
Physikalische Beschreibung |
Clear, colourless liquid; Sweet, fatty, green aroma |
Löslichkeit |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


